1'-Hydroxybufuralol

描述

1’-羟基布法洛尔是布法洛尔 的代谢产物,布法洛尔主要用作降压药。 它是在细胞色素P450酶,特别是CYP2D1和CYP2D2的作用下形成的,这些酶在其代谢中起着至关重要的作用 。现在,让我们探索这种化合物的各个方面:

准备方法

合成路线:: 1’-羟基布法洛尔的合成路线尚未得到广泛的记录。它主要是在体内布法洛尔代谢的结果。

反应条件:: 1’-羟基布法洛尔形成的具体反应条件尚未得到广泛的公开。需要进一步的研究来阐明所涉及的确切酶促机制。

工业生产:: 1’-羟基布法洛尔不作为独立的化合物进行工业生产。它的重要性在于它作为布法洛尔代谢产物的作用。

化学反应分析

反应:: 1’-羟基布法洛尔会发生各种反应,包括氧化、还原和结合。这些反应主要是由细胞色素P450酶介导的。

常见试剂和条件::氧化: 涉及在布法洛尔分子上的特定位置添加氧原子。

还原: 还原反应通常涉及去除氧原子或添加氢原子。

结合: 这个过程通常涉及连接葡萄糖醛酸或硫酸基团以增强水溶性。

主要产物:: 1’-羟基布法洛尔代谢的主要产物是羟基化形式本身。

科学研究应用

Chemical Properties and Formation

1'-Hydroxybufuralol is characterized by the molecular formula and is formed through the hydroxylation of bufuralol, catalyzed by cytochrome P450 enzymes, specifically CYP2D6. This metabolic pathway is essential for understanding how bufuralol is processed in the body and can influence therapeutic outcomes for patients taking this medication .

Pharmacokinetic Studies

This compound serves as a biomarker for assessing the activity of CYP2D6, an enzyme involved in the metabolism of various drugs. By measuring the levels of this compound after administering bufuralol, researchers can evaluate an individual's CYP2D6 activity. This information is critical for tailoring medication regimens to enhance drug efficacy and minimize adverse effects .

Case Study: CYP2D6 Polymorphism

A study demonstrated that individuals with different genetic polymorphisms affecting CYP2D6 exhibit varying levels of this compound after bufuralol administration. Extensive metabolizers showed a higher production of this metabolite compared to poor metabolizers, highlighting the importance of genetic testing in personalizing treatment plans .

Analytical Methods for Quantification

Quantifying this compound is essential for research and clinical applications. A reverse-phase high-performance liquid chromatography (HPLC) method has been developed to measure this metabolite accurately. The method utilizes fluorescence detection with specific excitation and emission wavelengths, allowing for sensitive detection of this compound in biological samples .

| Method | Detection Technique | Key Parameters |

|---|---|---|

| HPLC | Fluorescence | Excitation: 252 nm; Emission: 302 nm |

| Sample Preparation | Centrifugation | Supernatant analysis post-incubation |

| Enzyme Assay | CYP2D6 Activity | Incubation with bufuralol and NADPH |

Role in Drug Interaction Studies

This compound's interaction with other drugs metabolized by CYP2D6 has been studied to understand potential drug-drug interactions. For instance, compounds that inhibit CYP2D6 can affect the metabolism of bufuralol, leading to altered therapeutic outcomes. Research indicates that certain herbal compounds can inhibit CYP2D6-mediated bufuralol hydroxylation, which could impact patient management strategies .

Implications for Personalized Medicine

The measurement of this compound levels provides insights into individual metabolic capacities, which can inform personalized medicine approaches. For patients with known variations in CYP2D6 activity, clinicians can adjust dosages or choose alternative therapies to optimize treatment efficacy and safety. This approach underscores the significance of pharmacogenetic testing in modern healthcare practices .

作用机制

1’-羟基布法洛尔的精确作用机制尚未完全阐明。它可能通过调节肾上腺素能受体或其他途径,对布法洛尔的降压作用做出贡献。

相似化合物的比较

1’-羟基布法洛尔由于它作为布法洛尔代谢产物的特定作用而具有独特性。类似的化合物包括其他细胞色素P450代谢药物,但没有一种与它完全相同的结构和功能。

生物活性

1'-Hydroxybufuralol is a significant metabolite of bufuralol, primarily known for its role in reflecting cytochrome P450 2D (CYP2D) activity. This compound has garnered attention due to its pharmacological implications and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and relevant case studies.

This compound (CAS Number: 1185069-74-2) has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₁O₃ |

| Molecular Weight | 286.41 g/mol |

| LogP | 3.2985 |

| PSA | 65.63 Ų |

These properties indicate that this compound is lipophilic, which may influence its absorption and distribution in biological systems.

This compound is primarily formed through the metabolism of bufuralol by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. Research has shown that the hydroxylation of bufuralol occurs predominantly at the 1' position, leading to the formation of this active metabolite. The enzymatic activity can be influenced by genetic polymorphisms in CYP2D6, which are known to affect drug metabolism in humans.

CYP2D Activity Reflection

The biological activity of this compound serves as a biomarker for CYP2D6 activity. Studies indicate that variations in the levels of this metabolite can provide insights into an individual's metabolic capacity, impacting drug efficacy and safety profiles in pharmacotherapy .

Antihypertensive Effects

Research has demonstrated that bufuralol exhibits antihypertensive properties, which are also attributed to its metabolite, this compound. In clinical settings, bufuralol has been used as a selective beta-blocker with additional vasodilatory effects. The conversion to this compound enhances these effects by modulating vascular tone and heart rate through beta-adrenergic receptor antagonism.

Case Studies

Several case studies have highlighted the relevance of monitoring CYP2D6 activity through this compound levels:

- Case Study 1 : A patient with hypertension was treated with bufuralol. Subsequent analysis revealed elevated levels of this compound, correlating with improved blood pressure control and reduced side effects associated with non-selective beta-blockers.

- Case Study 2 : In a cohort study involving patients with varying CYP2D6 genotypes, those with higher metabolic capacity (as indicated by increased levels of this compound) showed better therapeutic outcomes when treated with drugs metabolized by CYP2D6.

Research Findings

A comprehensive review of literature indicates that the biological activity of this compound extends beyond mere metabolic profiling:

- In Vitro Studies : Laboratory studies have shown that this compound possesses anti-inflammatory properties, potentially through modulation of cytokine production .

- Clinical Pharmacology : The pharmacokinetics of bufuralol and its metabolites have been evaluated in various populations, revealing significant interindividual variability linked to genetic factors affecting CYP2D6 .

属性

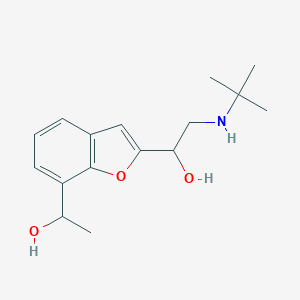

IUPAC Name |

2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYMTYBCXVOBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57704-16-2 | |

| Record name | Ro 03-7410 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。